

physical and chemical properties of 4-(4-bromo-2-methylphenyl)morpholine

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Compound of Interest

Compound Name:

4-(4-Bromo-2methylphenyl)morpholine

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An In-depth Technical Guide to 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(4-bromo-2-methylphenyl)morpholine**, a substituted phenylmorpholine derivative of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information, provides context through data from analogous compounds, and outlines a probable synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel morpholine-containing compounds.

Introduction

Substituted phenylmorpholines are a class of chemical compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities.[1][2] These compounds, structurally related to the psychostimulant phenmetrazine, often act as monoamine neurotransmitter releasers or reuptake inhibitors.[1] The specific substitutions on



the phenyl ring and the morpholine moiety can significantly influence their potency, selectivity, and overall pharmacological profile. **4-(4-bromo-2-methylphenyl)morpholine**, with its bromo and methyl substitutions on the phenyl ring, represents a unique scaffold for the exploration of new therapeutic agents. This guide aims to provide a detailed account of its known properties and likely synthetic routes to facilitate further research and development.

Physicochemical Properties

Detailed experimental data on the physical properties of **4-(4-bromo-2-methylphenyl)morpholine** are not readily available in the current literature. However, based on vendor information and data from structurally similar compounds, we can infer some of its key characteristics.

Table 1: Physical and Chemical Properties of **4-(4-bromo-2-methylphenyl)morpholine** and Related Compounds

Property	4-(4-bromo-2- methylphenyl) morpholine	4-(4- bromophenyl) morpholine	4- Methylmorphol ine	Morpholine
CAS Number	1279032-06-2[3]	30483-75-1[4]	109-02-4[5]	110-91-8[2]
Molecular Formula	C11H14BrNO[3]	C10H12BrNO[4]	C5H11NO[5]	C4H9NO[2]
Molecular Weight	256.14 g/mol [3]	242.11 g/mol [4]	101.15 g/mol [5]	87.12 g/mol [2]
Purity	≥ 97%[3]	≥ 97%[6]	-	-
Appearance	-	-	Water-white liquid[5]	Colorless liquid[2]
Melting Point	Not available	114-118 °C[6]	-65 °C[5]	-5 °C[2]
Boiling Point	Not available	Not available	115-116 °C[5]	129 °C[2]
Solubility	Not available	Not available	Soluble in water[5]	Soluble in water[2]
Storage Conditions	2-8 °C[3]	Room Temperature	-	-



Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **4-(4-bromo-2-methylphenyl)morpholine** is not currently published. However, spectral information for the closely related compound, **4-(4-bromophenyl)morpholine**, is available and can provide a basis for predicting the spectral characteristics of the target molecule.[4]

For 4-(4-bromophenyl)morpholine:

- ¹³C NMR Spectra: Available from SpectraBase.[4]
- GC-MS: Available from SpectraBase, obtained on a Thermo Scientific ITQ 700 GCMS.[4]
- ATR-IR Spectra: Available from SpectraBase, sample sourced from Aldrich.[4]

Researchers synthesizing **4-(4-bromo-2-methylphenyl)morpholine** would be expected to observe characteristic signals corresponding to the substituted phenyl ring and the morpholine moiety in their own spectral analyses.

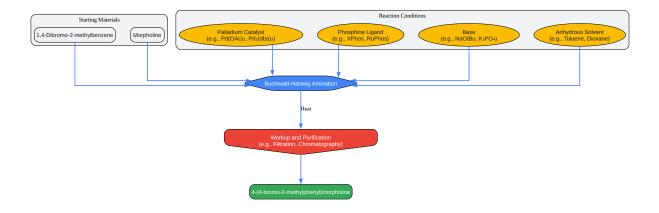
Synthesis and Reactivity

A plausible and widely used method for the synthesis of N-aryl morpholines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form the C-N bond between an aryl halide and an amine.

Proposed Synthetic Pathway

The synthesis of **4-(4-bromo-2-methylphenyl)morpholine** can be envisioned via the Buchwald-Hartwig amination of 1,4-dibromo-2-methylbenzene with morpholine. A patent for the production of the related compound 4-bromo-2-methylaniline outlines a multi-step synthesis starting from 2-methylaniline, which could be adapted.[7]





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Figure 1: Proposed Buchwald-Hartwig amination workflow for the synthesis of **4-(4-bromo-2-methylphenyl)morpholine**.

Experimental Protocol (General)

The following is a generalized protocol for the Buchwald-Hartwig amination, which would require optimization for the specific synthesis of **4-(4-bromo-2-methylphenyl)morpholine**.



- Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
- Reagent Addition: Add morpholine (1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
- Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an
 organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reactivity

The reactivity of **4-(4-bromo-2-methylphenyl)morpholine** will be dictated by the functional groups present:

- Morpholine Nitrogen: The lone pair of electrons on the nitrogen atom of the morpholine ring makes it basic and nucleophilic. It can participate in reactions such as salt formation with acids and alkylation.
- Bromophenyl Group: The bromo-substituted phenyl ring can undergo various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization at the bromine position. The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the reactivity of the bromine atom.
- Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions,
 with the morpholino and methyl groups acting as directing groups.



Potential Applications

While specific applications for **4-(4-bromo-2-methylphenyl)morpholine** are not yet documented, its structural motifs suggest potential utility in several areas of drug discovery and development. Substituted phenylmorpholines have been investigated for their potential as:

- Anorectics: Due to their stimulant properties.[1]
- ADHD Medications: For their effects on monoamine neurotransmitters.[1]
- Dopamine Receptor Agonists: Particularly N-propyl substituted derivatives.[1]

The bromo-substituent also provides a handle for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with tailored biological activities.

Conclusion

4-(4-bromo-2-methylphenyl)morpholine is a substituted phenylmorpholine with potential for further investigation in medicinal chemistry. This technical guide has summarized the currently available information on its physicochemical properties, proposed a viable synthetic route via Buchwald-Hartwig amination, and discussed its potential reactivity and applications. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological potential. The information and protocols provided herein are intended to serve as a foundational resource for researchers embarking on the study of this and related novel chemical entities.

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